3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one 3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16026994
InChI: InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2
SMILES:
Molecular Formula: C16H10F8N4O
Molecular Weight: 426.26 g/mol

3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC16026994

Molecular Formula: C16H10F8N4O

Molecular Weight: 426.26 g/mol

* For research use only. Not for human or veterinary use.

3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one -

Specification

Molecular Formula C16H10F8N4O
Molecular Weight 426.26 g/mol
IUPAC Name 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2
Standard InChI Key JCHAWRDHMUSLMM-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F

Introduction

The compound 3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one (PubChem CID: 71496742), also known as KPT-276, is a selective inhibitor of nuclear export (SINE) targeting the export protein CRM1/XPO1. It has emerged as a promising therapeutic agent in oncology due to its ability to disrupt nuclear-cytoplasmic transport of tumor suppressor proteins, leading to cancer cell apoptosis . Below is a structured analysis of its chemical profile, mechanism, and research findings.

Mechanism of Action

KPT-276 binds irreversibly to XPO1/CRM1, a nuclear export protein overexpressed in cancers like multiple myeloma (MM) and glioblastoma . By inhibiting XPO1, it traps tumor suppressor proteins (e.g., p53, FOXO) and oncoprotein regulators (e.g., c-MYC) in the nucleus, inducing:

  • Downregulation of c-MYC, CDC25A, and BRD4 – critical drivers of cell proliferation .

  • Cell cycle arrest (G₁ phase) and apoptosis via caspase activation .

Preclinical Research Findings

In Vitro Studies

Cell LineEffectIC₅₀Source
Multiple Myeloma (MM)Reduced viability in 12/12 human MM cell lines; apoptosis in primary MM samples0.07–0.47 μM
GlioblastomaSuppressed tumor growth in xenograft models0.24 μM
Mesothelioma (STO, MesoII)Dose-dependent growth inhibition0.07–0.47 μM

In Vivo Studies

  • Mouse Models:

    • Reduced tumor burden in Vk*MYC MM transgenic mice .

    • Suppressed Jeko-1 lymphoma xenograft growth without significant toxicity .

Structural and Pharmacological Features

  • Core Structure: A triazole ring linked to a 3,5-bis(trifluoromethyl)phenyl group and a difluoroazetidine moiety .

  • Selectivity: High specificity for XPO1 over other nuclear transport receptors .

  • Toxicity Profile: Well-tolerated in preclinical models, with no major adverse effects reported .

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